4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid ethyl-methyl-amide
Description
This compound features a pyrazole core substituted at the 1-position with a carboxylic acid ethyl-methyl-amide group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation in medicinal and materials chemistry . The ethyl-methyl-amide substituent enhances solubility and modulates electronic properties, making it valuable in drug discovery, particularly for kinase inhibitors .
Properties
IUPAC Name |
N-ethyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BN3O3/c1-7-16(6)11(18)17-9-10(8-15-17)14-19-12(2,3)13(4,5)20-14/h8-9H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBLWZPIJWYTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid ethyl-methyl-amide is a derivative of pyrazole and dioxaborolane that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a dioxaborolane moiety and a pyrazole ring. Its molecular formula is , and it has a molecular weight of approximately 270.09 g/mol. The presence of the boron atom in the dioxaborolane structure enhances its reactivity and potential interactions with biological targets.
Research indicates that compounds containing dioxaborolane structures often exhibit antitumor , anti-inflammatory , and antimicrobial properties. The biological activity of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid ethyl-methyl-amide may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to cytotoxic effects against tumor cells.
Anticancer Activity
Several studies have reported on the anticancer effects of pyrazole derivatives. For instance:
- A derivative similar to the compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.1 to 10 µM .
- In vivo studies demonstrated that related compounds could inhibit tumor growth in xenograft models by inducing apoptosis and reducing cell proliferation markers .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its ability to inhibit pro-inflammatory cytokines. A study indicated that similar pyrazole derivatives could significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the pyrazole ring or the boronic ester group:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce boronate reactivity in Suzuki couplings compared to electron-neutral amides.
- Solubility : Ethyl-methyl-amide derivatives exhibit higher solubility in polar solvents than tert-butyl esters .
- Steric Hindrance : Bulkier substituents (e.g., phenethyl in ) may slow coupling kinetics due to steric hindrance.
Comparison with Analogues:
- Methylamide Derivative () : Synthesized similarly but requires methylamine during amidation.
- Trifluoromethylphenethyl Derivative () : Involves reductive amination steps to attach the aromatic substituent.
- Ethyl Ester (): Uses malononitrile or ethyl cyanoacetate in refluxing dioxane, differing from amide-focused protocols .
Reactivity in Suzuki-Miyaura Couplings
Trends :
Q & A
Q. What are the optimized synthetic routes for 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrazole-boronate esters typically involves nucleophilic substitution or Suzuki-Miyaura coupling. For example, in related compounds, NaN₃ in DMF at 50°C for 3 hours facilitated azide substitution on chloromethylpyrazole intermediates, yielding 70–85% after recrystallization (ethanol) . Alternative routes use THF with tert-butyl peroxide under reflux (5 hours), achieving 60–75% yields after acid precipitation (pH 3) and recrystallization (PhMe) . Key parameters include solvent polarity (DMF vs. THF), catalyst selection, and post-reaction purification (e.g., recrystallization vs. column chromatography).
Q. How can structural characterization of this compound be performed to confirm regiochemistry and boronate ester integrity?
- Methodological Answer : ¹H/¹³C NMR is critical for verifying the pyrazole backbone and ethyl-methyl-amide substituents. For example, in analogous pyrazole-carboxamides, distinct peaks at δ 11.55 ppm (amide NH) and δ 3.85 ppm (CH₂ linker) were observed . FT-IR can confirm boronate ester C-B stretches (~1,350 cm⁻¹) and amide carbonyls (~1,680 cm⁻¹). X-ray crystallography (e.g., Acta Cryst. E64, o929) resolves spatial arrangements of dioxaborolane rings, with bond angles ~120° at boron centers .
Q. What stability challenges arise during storage, and how can degradation be mitigated?
- Methodological Answer : Boronate esters are moisture-sensitive. Storage under inert gas (N₂/Ar) at −20°C in anhydrous DMSO or THF is recommended. Hydrolysis studies on similar compounds show <5% degradation over 30 days when stored with molecular sieves . For long-term stability, lyophilization (after solvent removal) reduces hydrolytic decomposition.
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., ethyl-methyl-amide) influence Suzuki-Miyaura coupling efficiency?
- Methodological Answer : Electron-withdrawing groups (e.g., amides) enhance oxidative addition of Pd catalysts. In a study on pyrazole-boronates, coupling with aryl halides achieved 80–92% yields using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 80°C . Steric hindrance from the ethyl-methyl group may require longer reaction times (24–36 hours) compared to unsubstituted analogs (12 hours).
Q. What computational strategies can predict optimal reaction pathways for synthesizing novel analogs?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G*) model transition states for boronate formation. ICReDD’s reaction path search methods integrate experimental data (e.g., activation energies) to narrow conditions, reducing trial-and-error. For example, simulations of DMF-mediated reactions identified 50–60°C as optimal for minimizing byproducts .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved when characterizing byproducts?
- Methodological Answer : Contradictions often arise from tautomerism or residual solvents. In a case study, a byproduct with δ 7.80 ppm (pyrazole-H) was misassigned as the target compound until HSQC confirmed coupling to a ¹³C signal at 145 ppm (C-B), identifying it as a boronic acid intermediate . LC-MS with high-resolution mass accuracy (<5 ppm error) further discriminates isomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
